

RTX-240: A Novel Red Cell Therapeutic for Solid Tumor Immunotherapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 240*

Cat. No.: *B15550463*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: RTX-240 is an innovative, allogeneic immunotherapy developed by Rubius Therapeutics for the treatment of solid tumors. This investigational therapy utilizes a novel Red Cell Therapeutic (RCT™) platform, engineering red blood cells to express co-stimulatory molecules and cytokines on their surface. Specifically, RTX-240 is designed to activate and expand key anti-tumor immune cells—Natural Killer (NK) cells and CD8+ T cells—by co-expressing the 4-1BB ligand (4-1BBL) and a trans-presented interleukin-15 (IL-15TP).[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#) This document provides a comprehensive technical overview of RTX-240, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Core Mechanism of Action

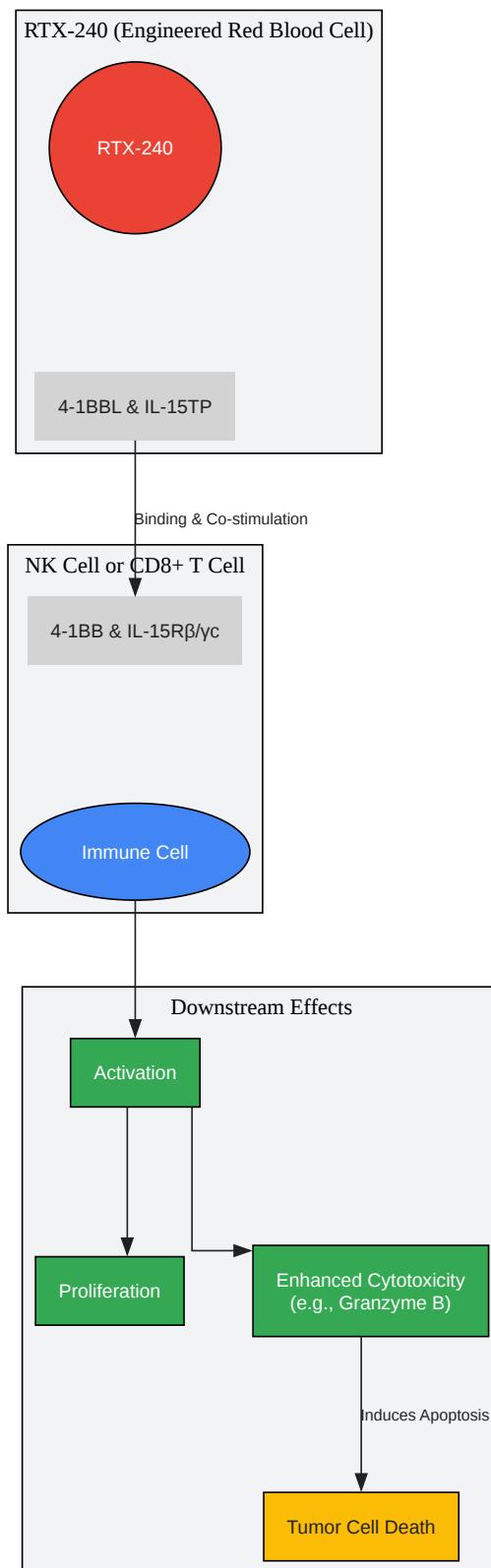
RTX-240 is built on a unique concept: leveraging red blood cells as a delivery and stimulation platform for immune agonists.[\[5\]](#) The surface of these engineered red blood cells is adorned with hundreds of thousands of copies of two key molecules:

- 4-1BB Ligand (4-1BBL): A potent co-stimulatory molecule that binds to the 4-1BB (CD137) receptor on activated T cells and NK cells, promoting their survival, proliferation, and cytotoxic function.

- IL-15TP (trans-presentation of IL-15 on IL-15R α): A fusion of IL-15 with its alpha receptor subunit (IL-15R α). This trans-presentation mimics the natural mechanism of IL-15 signaling and is more potent at stimulating T cells and NK cells than IL-15 alone.

By simultaneously presenting these two signals, RTX-240 is designed to potently and synergistically activate and expand both the innate (NK cells) and adaptive (CD8+ T cells) arms of the immune system to generate a robust anti-tumor response.^{[1][2][6]} The biodistribution of RTX-240 is primarily restricted to the vasculature and spleen, which is hypothesized to minimize off-tumor toxicities often associated with systemic administration of immune agonists like 4-1BB antibodies.^{[1][2][3]}

Signaling Pathway Diagram



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Caption: RTX-240 Mechanism of Action.

Preclinical Data

The anti-tumor activity and mechanism of action of RTX-240 were extensively evaluated in preclinical models, including in vitro studies with human peripheral blood mononuclear cells (PBMCs) and in vivo studies using a murine surrogate, mRBC-240.

In Vitro Human PBMC Studies

Treatment of human PBMCs with RTX-240 demonstrated potent and direct stimulation of NK and T cells.[\[1\]](#)

Table 1: In Vitro Effects of RTX-240 on Human PBMCs

Parameter	Outcome	Fold Change vs. Control
Memory CD8+ T Cell Number	Increased	~4-fold
Memory CD8+ T Cell Proliferation	Increased	~10-fold
Effector Memory CD8+ T Cells	Increased Percentage	~3-fold
NK Cell Activation & Proliferation	Induced	Not Quantified

In Vivo Murine Solid Tumor Models

A mouse surrogate, mRBC-240, was used to evaluate the in vivo efficacy and safety in syngeneic tumor models.

Table 2: In Vivo Efficacy of mRBC-240 in Murine Tumor Models

Model	Tumor Type	Primary Efficacy Endpoint	Result	Associated Immunological Change
B16-F10	Melanoma	Lung Metastases	Significant Reduction	Increased NK cell infiltration in the lungs
CT26	Colon Carcinoma	Tumor Growth	Significant Inhibition	Increased tumor-infiltrating proliferating and cytotoxic CD8+ T cells

mRBC-240 was well-tolerated and did not show evidence of hepatic injury at the highest feasible doses, in contrast to a 4-1BB agonistic antibody which induced liver toxicity.[\[1\]](#)[\[2\]](#)

Clinical Development

RTX-240 is being evaluated in a Phase 1/2 open-label, multicenter clinical trial in adult patients with relapsed/refractory or locally advanced solid tumors.[\[4\]](#)[\[6\]](#)

Phase 1/2 Study Design

The first-in-human study is designed to assess the safety, tolerability, pharmacokinetics, maximum tolerated dose, and a recommended Phase 2 dose and regimen for RTX-240.[\[4\]](#) The trial includes a dose-escalation phase followed by an expansion phase in specific tumor types.

[\[4\]](#)

Preliminary Clinical Efficacy and Safety

Initial data from the Phase 1 portion of the trial have shown encouraging signs of single-agent activity and a manageable safety profile.

Table 3: Preliminary Clinical Efficacy of RTX-240 in Advanced Solid Tumors

Tumor Type	Prior Therapy	Dose	Best Response	Details
Metastatic Anal Cancer	Progressed on anti-PD-L1	1e8 cells every 4 weeks	Confirmed Partial Response (PR)	54% reduction in target lesions
Metastatic Uveal Melanoma	Progressed on anti-PD-1	1e10 cells every 4 weeks	Unconfirmed Partial Response (uPR)	Complete resolution of the target hepatic lesion and resolution of 14/15 hepatic lesions

The treatment has been generally well-tolerated, with the most common treatment-related adverse events being Grade 1/2 fatigue, chills, nausea, decreased appetite, and arthralgias.[\[5\]](#) No dose-limiting toxicities or related Grade 3/4 adverse events were reported in the initial cohorts.[\[6\]](#)

Pharmacodynamic Effects

Pharmacodynamic analyses from the clinical trial confirmed that RTX-240 stimulates the innate and adaptive immune systems in patients.[\[7\]](#)

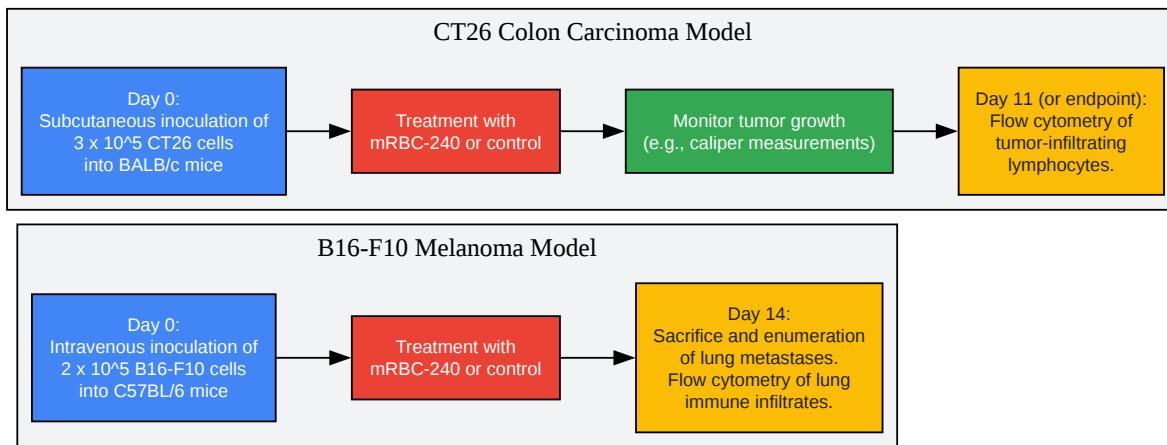
- NK and T Cell Activation/Expansion: Activation and/or expansion of NK or memory CD8+ T cells was observed in all evaluable patients, with the majority showing effects in both cell types.[\[7\]](#)
- NK Cell Maturation: An increased percentage of both mature (CD16+CD56dim) and immature (CD56bright) NK cells was observed across dose levels.[\[7\]](#)
- Upregulation of Activation Receptors: RTX-240 induced the expression of key NK cell activation receptors, such as NKp30, and increased the ratio of the activating receptor NKG2D to the inhibitory receptor NKG2A.[\[7\]](#)

Experimental Protocols

In Vitro PBMC Proliferation Assay

- Cell Preparation: Cryopreserved human PBMCs are thawed and washed.
- Labeling: PBMCs are labeled with CellTrace™ Far Red (CTFR) dye according to the manufacturer's protocol to track cell division.
- Co-culture: 1-2 x 10⁵ labeled PBMCs are plated in 96-well round-bottom plates.
- Stimulation: For co-stimulation assays, anti-CD3 antibody (0.5 µg/mL) is added. For direct stimulation assays, no additional stimuli are used.
- Treatment: RTX-240 or control treatments (e.g., recombinant IL-15 plus 4-1BB agonistic antibody, or red cell therapeutics expressing only 4-1BBL or IL-15TP) are added to the wells.
- Incubation: Cells are incubated for 5 days.
- Analysis: Cells are harvested and stained with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD8, CD45RO) and intracellular markers (e.g., Granzyme B).
- Data Acquisition: Data is acquired using a flow cytometer to determine cell numbers, proliferation (based on CTFR dilution), and expression of activation markers.

In Vivo Murine Tumor Model Workflow



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Caption: Experimental workflows for preclinical in vivo tumor models.

Conclusion

RTX-240 represents a promising and novel approach to cancer immunotherapy. By utilizing an engineered red blood cell platform to deliver potent, localized immune stimulation, RTX-240 has demonstrated significant anti-tumor activity in preclinical models and early signs of clinical efficacy in patients with advanced solid tumors.^{[1][5][6]} Its unique mechanism of action, which involves the simultaneous activation of both NK and T cells, combined with a favorable safety profile, suggests that RTX-240 could become a valuable therapeutic option for a range of solid malignancies.^{[1][2]} Further clinical investigation, including combination strategies with other immunotherapies like checkpoint inhibitors, is warranted to fully elucidate the therapeutic potential of this innovative platform.

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- To cite this document: BenchChem. [RTX-240: A Novel Red Cell Therapeutic for Solid Tumor Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15550463#rtx-240-as-a-novel-immunotherapy-for-solid-tumors]

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